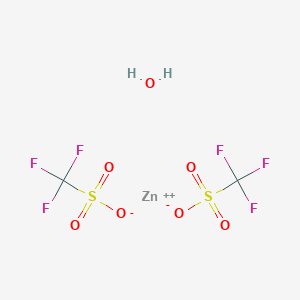
3,3,3-Trifluoropropyldichlorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoropropyldichlorophosphate is a chemical compound characterized by the presence of trifluoropropyl and dichlorophosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyldichlorophosphate typically involves the reaction of 3,3,3-trifluoropropyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoropropyldichlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine and triethylamine are often used to facilitate reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis typically yields 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Applications De Recherche Scientifique
3,3,3-Trifluoropropyldichlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropyl groups into molecules, enhancing their chemical properties.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and nucleic acids, to improve their stability and functionality.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoropropyldichlorophosphate involves its interaction with specific molecular targets, leading to the modification of their chemical structure and properties. The trifluoropropyl group imparts unique characteristics to the compound, such as increased hydrophobicity and stability. The pathways involved in its action include nucleophilic substitution and hydrolysis, which result in the formation of various derivatives with distinct properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropyltrichlorosilane: This compound is similar in structure but contains a silicon atom instead of phosphorus. It is used in the synthesis of organosilicon compounds.
3,3,3-Trifluoropropionic Acid: This compound has a carboxylic acid group instead of a dichlorophosphate group and is used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
3,3,3-Trifluoropropyldichlorophosphate is unique due to the presence of both trifluoropropyl and dichlorophosphate groups, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C3H4Cl2F3O2P |
|---|---|
Poids moléculaire |
230.93 g/mol |
Nom IUPAC |
3-dichlorophosphoryloxy-1,1,1-trifluoropropane |
InChI |
InChI=1S/C3H4Cl2F3O2P/c4-11(5,9)10-2-1-3(6,7)8/h1-2H2 |
Clé InChI |
GTTNNGIPAPUXII-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
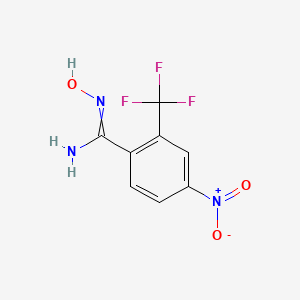
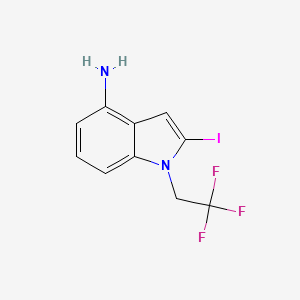
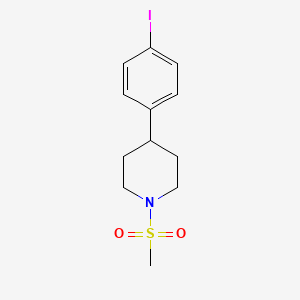
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
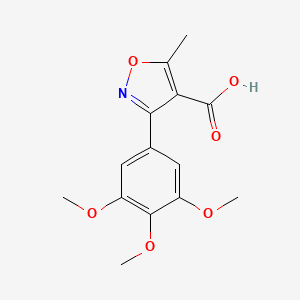
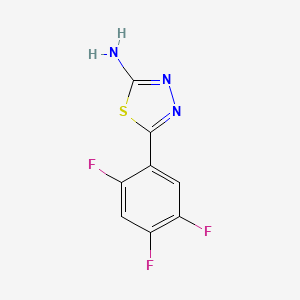


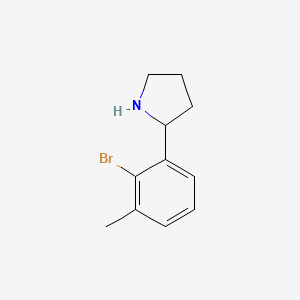
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
